Apigenin 5-O-neohesperidoside: A Technical Guide to Its Natural Sources, Distribution, and Biological Significance
Apigenin 5-O-neohesperidoside: A Technical Guide to Its Natural Sources, Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) 5-O-neohesperidoside, a flavonoid glycoside also widely known as Rhoifolin, is a naturally occurring bioactive compound that has garnered significant attention within the scientific community. As a derivative of apigenin, it belongs to the flavone (B191248) subclass of flavonoids. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of Apigenin 5-O-neohesperidoside. Furthermore, it delves into detailed experimental protocols for its extraction, isolation, and characterization, and explores the key signaling pathways it modulates, offering valuable insights for researchers in drug discovery and development.
Natural Sources and Distribution
Apigenin 5-O-neohesperidoside is predominantly found in the plant kingdom, with a notable prevalence in the Rutaceae family, particularly within Citrus species.[1][2][3] It is considered a dietary component due to its presence in various edible plants.[2][3]
Key Natural Sources:
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Citrus Species: This is the most significant source of Apigenin 5-O-neohesperidoside. It is found in various parts of citrus plants, including the peel and juice of fruits like bitter orange (Citrus aurantium), grapefruit (Citrus paradisi), and Shatianyu (Citrus grandis L. Osbeck).[1][4][5][6]
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Uraria picta: This plant, a member of the Fabaceae family, contains Apigenin 5-O-neohesperidoside in its leaves and stem.[7][8]
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Sanguisorba officinalis: The roots of this plant have been identified as a source of a rhoifolin-rich fraction.
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Chorisia Species: Plants belonging to this genus are also known to contain Apigenin 5-O-neohesperidoside.[1]
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Rhus succedanea: This plant is another documented source of the compound.[2]
Quantitative Data on Apigenin 5-O-neohesperidoside Distribution
The concentration of Apigenin 5-O-neohesperidoside can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following tables summarize the available quantitative data.
| Plant Species | Plant Part | Concentration (% w/w) | Reference |
| Citrus paradisi | Leaves | 0.705 | [6] |
| Uraria picta | Leaves | 0.85 | [7] |
| Uraria picta | Stem | 0.03 | [7] |
| Plant Species | Plant Part/Juice | Concentration (mg/L) | Reference |
| Various Citrus Juices | Juice | Ranges from ≈2 to ≈30 | [9] |
Experimental Protocols
Extraction and Isolation of Apigenin 5-O-neohesperidoside
A common method for the extraction and isolation of Apigenin 5-O-neohesperidoside from plant material involves solvent extraction followed by chromatographic purification.
a. Extraction:
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Sample Preparation: The plant material (e.g., dried and powdered leaves, peels, or roots) is the starting point.
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Solvent Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol. This can be done through methods like maceration, reflux, or Soxhlet extraction to ensure efficient extraction of the glycoside.
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Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.
b. Bioactivity-Guided Isolation and Purification:
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Solvent Partitioning: The concentrated crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components based on their polarity. The fraction containing Apigenin 5-O-neohesperidoside is identified through analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Column Chromatography: The bioactive fraction is then subjected to further purification using column chromatography. Common stationary phases include:
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HP-20 Macroporous Resin: Effective for initial cleanup and enrichment of flavonoids.
-
Silica Gel: Used for separating compounds based on polarity.
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Sephadex LH-20: Employed for size exclusion chromatography and further purification of flavonoids.
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-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain highly pure Apigenin 5-O-neohesperidoside, preparative HPLC with a C18 column is often utilized.
Quantification of Apigenin 5-O-neohesperidoside by HPLC
High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS) is the standard method for the quantification of Apigenin 5-O-neohesperidoside in plant extracts.
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Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or MS detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
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Mobile Phase: A gradient elution is commonly employed using a mixture of:
-
Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
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Detection:
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PDA Detector: Wavelengths are monitored in the UV region, typically around 280 nm and 330 nm for flavonoids.
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Mass Spectrometer (MS): Electrospray ionization (ESI) in negative ion mode is often used for the sensitive and specific detection of Apigenin 5-O-neohesperidoside.
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-
Quantification: The concentration of Apigenin 5-O-neohesperidoside in a sample is determined by comparing the peak area of the analyte to a calibration curve constructed using a certified reference standard.
Structural Characterization
The definitive identification of isolated Apigenin 5-O-neohesperidoside is achieved through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the proton environment in the molecule, including the aromatic protons of the apigenin backbone and the protons of the sugar moieties.
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¹³C NMR: Reveals the carbon skeleton of the molecule.
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2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone, the identity and sequence of the sugar units (neohesperidose), and the point of glycosidic linkage (at the 7-hydroxyl group of apigenin).
-
-
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure by observing the loss of the sugar moiety and the fragmentation pattern of the apigenin aglycone.
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Signaling Pathways Modulated by Apigenin 5-O-neohesperidoside
Apigenin 5-O-neohesperidoside has been shown to exert its biological effects, including anti-inflammatory and anticancer activities, by modulating several key signaling pathways.
Anti-inflammatory Pathway: Inhibition of the IKKβ/NF-κB Signaling Cascade
Apigenin 5-O-neohesperidoside has demonstrated potent anti-inflammatory effects by targeting the NF-κB signaling pathway.[2] It inhibits the phosphorylation of IκB kinase β (IKKβ), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-PDA-MS and NMR characterization of a hydroalcoholic extract of Citrus aurantium L. var. amara peel with antiedematogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. Rhoifolin from Plumula Nelumbinis exhibits anti-cancer effects in pancreatic cancer via AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpjournal.com [ijpjournal.com]
